Hexyl 4-(decanoylamino)benzoate

Description

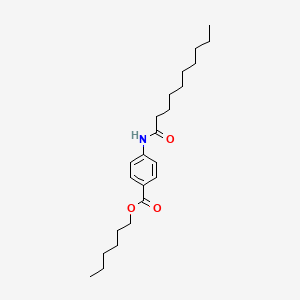

Hexyl 4-(decanoylamino)benzoate is a synthetic ester derivative characterized by a benzoate core substituted at the 4-position with a decanoylamino group (a 10-carbon acyl chain linked via an amide bond) and a hexyl ester moiety. This structure combines lipophilic (hexyl and decanoyl chains) and polar (amide and ester) functional groups, making it relevant for applications requiring balanced solubility, interfacial activity, or controlled release.

Properties

Molecular Formula |

C23H37NO3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

hexyl 4-(decanoylamino)benzoate |

InChI |

InChI=1S/C23H37NO3/c1-3-5-7-9-10-11-12-14-22(25)24-21-17-15-20(16-18-21)23(26)27-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,25) |

InChI Key |

UKJJXSIYTYHEHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves reacting 4-(decanoylamino)benzoic acid with hexanol under acidic conditions. Sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (2–5 mol%) catalyzes the reaction at 120–140°C for 6–12 hours. Water removal via azeotropic distillation (e.g., using toluene) shifts equilibrium toward ester formation, achieving yields of 78–85%.

Reaction Conditions:

| Parameter | Range | Source |

|---|---|---|

| Temperature | 120–140°C | |

| Catalyst Loading | 2–10 mol% | |

| Reaction Time | 6–12 hours | |

| Yield | 78–85% |

Transesterification

Alternative routes employ methyl 4-(decanoylamino)benzoate and hexanol in the presence of lipases (e.g., Candida antarctica Lipase B). Solvent-free conditions at 60°C for 24 hours yield 82–88% product. This method avoids acidic byproducts but requires enzyme immobilization for reuse.

Catalytic Methods for Enhanced Efficiency

Metal Composite Oxide Solid Acid Catalysts

Patent CN112010771B details a method using SiO₂-TiO₂-ZrO₂ composite catalysts under negative pressure (-0.06 to -0.09 MPa). Key advantages include:

Sulfuric Acid vs. Solid Acid Comparison

| Parameter | Sulfuric Acid | SiO₂-TiO₂-ZrO₂ |

|---|---|---|

| Temperature | 120–140°C | 145–150°C |

| Catalyst Recovery | Not recoverable | 95% after 5 cycles |

| Byproducts | Sulfated residues | None |

| Yield | 78–85% | 89.8% |

Process Optimization Strategies

Solvent Systems

Purification Techniques

- Activated Carbon Treatment : Reduces impurities (e.g., unreacted decanoyl chloride) to <0.2%.

- Gradient Crystallization : Cooling filtrates to 0–5°C precipitates 99% pure product.

- Distillation : Hexanol recovery (>90%) under reduced pressure (10–20 mmHg).

Industrial-Scale Production

Continuous Flow Reactors

Microchannel reactors (e.g., Corning AFR) enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A pilot study achieved 91% yield at 150°C with a residence time of 15 minutes.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decanoylamino)benzoic acid and hexanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

Hydrolysis: 4-(decanoylamino)benzoic acid and hexanol.

Oxidation: Various carboxylic acids or oxidized derivatives depending on the reaction conditions.

Substitution: Substituted derivatives of this compound with different functional groups on the benzene ring.

Scientific Research Applications

Hexyl 4-(decanoylamino)benzoate has several scientific research applications, including:

Pharmaceuticals: The compound is investigated for its potential anti-inflammatory and antimicrobial properties, making it a candidate for the development of new therapeutic agents.

Material Science: It is used in the synthesis of advanced materials with specific properties, such as UV-absorbing coatings and films.

Mechanism of Action

The mechanism of action of Hexyl 4-(decanoylamino)benzoate primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)

- Structure : Features a longer alkyl chain (11-oxoundecyl) linked via an amide and ether bond to the benzoate core.

- Function : Demonstrated efficacy in fuel removal from aqueous media due to its amphiphilic nature .

b) Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate (Sarasorb DHHB)

- Structure: Contains a diethylamino-hydroxybenzoyl substituent, enhancing UV absorption (λmax ~340–380 nm).

- Application : Used as a broad-spectrum UV filter in sunscreens .

- Contrast: The decanoylamino group in Hexyl 4-(decanoylamino)benzoate lacks UV-absorbing chromophores, limiting photoprotective utility but favoring surfactant or emulsifier roles.

Functional Analogs

a) Ethyl 4-(Dimethylamino)Benzoate

- Reactivity : Exhibits higher polymerization efficiency in resin cements compared to methacrylate-based amines due to rapid radical generation .

- Comparison: The decanoylamino group in this compound may slow reactivity due to steric hindrance but improve thermal stability.

b) Hexyl Benzoate

Data Tables: Comparative Analysis

Table 1: Physical-Chemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Application |

|---|---|---|---|---|

| This compound | ~405.5 g/mol | Decanoylamino, hexyl ester | Low water, high organic | Surfactants, emulsifiers |

| Hexyl Benzoate | 220.3 g/mol | Hexyl ester | Insoluble in water | Fragrances, flavors |

| Ethyl 4-(Dimethylamino)Benzoate | 207.3 g/mol | Dimethylamino, ethyl ester | Moderate in polar solvents | Polymerization initiators |

| Sarasorb DHHB | 397.5 g/mol | Diethylamino, hydroxybenzoyl | Lipophilic | UV filters |

Q & A

Q. What are the standard synthetic methodologies for Hexyl 4-(decanoylamino)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 4-(decanoylamino)benzoic acid with hexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the ester .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 alcohol:acid) to drive esterification to completion .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What is the known toxicity profile of this compound, and how should safety protocols be designed?

Methodological Answer:

-

Toxicity Data :

Test Model Endpoint Result (Hexyl Benzoate Analogs) Reference S. invicta Contact Toxicity (LD₅₀) 0.12 µg/insect OSHA Hazards Aquatic Toxicity Not classified -

Safety Protocols :

Advanced Research Questions

Q. How does the alkyl chain length in benzoate esters influence bioactivity, and what contradictions exist in structure-activity relationships?

Methodological Answer:

- Chain Length Correlation :

- Experimental Design :

- Compare EC₅₀ values across homologs using standardized assays (e.g., OECD Guidelines 201/202).

Q. What strategies are effective for analyzing this compound stability under thermal or hydrolytic stress?

Methodological Answer:

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

Q. What catalytic or material science applications are plausible for this compound?

Methodological Answer:

- Catalytic Potential :

- Ligand Design : The amide and ester groups may coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic activity in Suzuki-Miyaura reactions .

- Material Science :

Q. How can environmental persistence and regulatory compliance be assessed for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.